Product packaging for 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine(Cat. No.:)

5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B12443721
M. Wt: 249.31 g/mol
InChI Key: LFOFFPUXSXYQKD-UHFFFAOYSA-N
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Description

5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine (CAS Registry Number: 502132-90-3) is an organic compound with the molecular formula C 16 H 15 N 3 and a molecular weight of 249.31 g/mol . This pyrazol-3-amine derivative features a 4-benzylphenyl substituent, a structural motif of significant interest in medicinal chemistry and materials science research. The compound's SMILES notation is NC1=NC(N)=NC(C2=CC=C(C=C2)CC3=CC=CC=C3)=C1, and its InChIKey is LFOFFPUXSXYQKD-UHFFFAOYSA-N . As a member of the aminopyrazole family, this chemical scaffold is frequently investigated for its potential as a building block in the synthesis of more complex molecules, particularly in the development of pharmacological tools and agrochemical agents. Researchers value this compound for its versatility in heterocyclic chemistry. Computed physical properties include a density of approximately 1.199 g/cm³ and a flash point near 297.88°C . Warning: This product is intended for research and industrial applications only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3 B12443721 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

5-(4-benzylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C16H15N3/c17-16-11-15(18-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H3,17,18,19)

InChI Key

LFOFFPUXSXYQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC(=NN3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 4 Benzyl Phenyl 2h Pyrazol 3 Ylamine Scaffolds

Classical and Modern Synthetic Approaches to Pyrazole (B372694) and Pyrazolylamine Cores

The construction of the pyrazole and, more specifically, the 3-aminopyrazole (B16455) core, is foundational to accessing the target compound. Chemists have developed a range of strategies, from time-honored classical methods to highly efficient modern techniques, to build this heterocyclic system.

Cyclocondensation Reactions and Their Adaptations for Pyrazolylamine Synthesis

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. The archetypal Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com This fundamental transformation has been extensively adapted for the synthesis of pyrazolylamines by using precursors with a nitrile group, such as β-ketonitriles.

The primary method for obtaining substituted pyrazoles is the cyclocondensation reaction between a hydrazine, which acts as a bidentate nucleophile, and a 1,3-difunctional carbon unit. nih.gov Common starting materials include 1,3-diketones, α,β-unsaturated ketones, and their derivatives. mdpi.com For the synthesis of 3-aminopyrazoles, a key intermediate is often a β-ketonitrile, which can be formed from the reaction of an ester with acetonitrile. encyclopedia.pub The subsequent cyclocondensation of the β-ketonitrile with hydrazine hydrate (B1144303) leads to the formation of the 5-substituted-2H-pyrazol-3-ylamine.

A significant challenge in the synthesis of asymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds is the potential formation of two regioisomers. nih.govmdpi.com However, the use of α,β-unsaturated nitriles or β-ketonitriles with hydrazine typically provides a more regioselective route to the desired 3-aminopyrazole isomer. For instance, the reaction of an enaminonitrile with hydrazine can yield a 5-aminopyrazole. encyclopedia.pub Furthermore, the condensation of hydrazines with α,β-ethylenic ketones initially produces pyrazolines, which must then be oxidized to yield the aromatic pyrazole ring. nih.govorganic-chemistry.org

Starting Material TypeReagentProduct CoreKey Features
1,3-DiketoneHydrazinePyrazoleClassic Knorr synthesis; potential for regioisomeric mixtures. mdpi.com
β-KetonitrileHydrazine3-AminopyrazoleA common and direct route to the aminopyrazole core. encyclopedia.pub
α,β-Unsaturated KetoneHydrazinePyrazoline (then Pyrazole)Requires a subsequent oxidation step to form the pyrazole. nih.gov
α,β-Unsaturated NitrileHydrazine3-AminopyrazoleProvides access to the aminopyrazole scaffold.

Multicomponent Reactions for Enhanced Synthetic Efficiency and Structural Diversity

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. mdpi.comnih.gov Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazole derivatives.

A common MCR strategy for pyrazole synthesis involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), a β-ketoester, and hydrazine hydrate. nih.gov These reactions proceed through a series of sequential steps, including Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to build the pyrazole ring in a single operation. nih.govbeilstein-journals.org This approach allows for the introduction of diverse substituents onto the pyrazole core by simply varying the starting components. For example, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly functionalized pyrano[2,3-c]pyrazoles. mdpi.comnih.gov

Another MCR approach involves a three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds (or tosyl hydrazones). organic-chemistry.org This method proceeds via a Knoevenagel condensation, followed by a 1,3-dipolar cycloaddition and subsequent oxidative aromatization, often using molecular oxygen as a green oxidant, to furnish polyfunctional pyrazoles. organic-chemistry.org The versatility of MCRs makes them highly suitable for creating libraries of structurally diverse pyrazole derivatives for various applications. mdpi.comnih.gov

Reaction TypeComponentsCatalyst/ConditionsKey Features
Four-ComponentAldehyde, Malononitrile, β-Ketoester, HydrazineOften base-catalyzed (e.g., piperidine) or catalyst-free under ultrasound. mdpi.comnih.govHigh efficiency and atom economy for fused pyrazole systems like pyrano[2,3-c]pyrazoles.
Three-ComponentAldehyde, 1,3-Dicarbonyl, Diazo Compound/Tosyl HydrazoneTransition-metal-free, often uses O2 as an oxidant. organic-chemistry.orgTandem Knoevenagel/cycloaddition/aromatization sequence.
Three-ComponentSubstituted Hydrazine, Nitrile, BenzenethiolIodine-mediated, solvent-free. encyclopedia.pubForms aminopyrazole-thioether derivatives.

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles, by enabling novel bond formations and reaction pathways under mild conditions. mdpi.com These methods often provide access to pyrazole structures that are difficult to obtain through classical means.

Rhodium-catalyzed cascade reactions of hydrazines with alkynes offer a concise route to highly substituted pyrazoles. organic-chemistry.orgnih.gov This process involves the addition of a C-N bond from the hydrazine across the alkyne, followed by an intramolecular dehydration and cyclization sequence. organic-chemistry.org Similarly, copper catalysts have been employed for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a wide array of pyrazole derivatives. organic-chemistry.org

Palladium-catalyzed multi-component reactions have also been developed. For instance, a four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can generate pyrazole derivatives. organic-chemistry.org Another innovative approach involves the formal atom-exchange of isoxazoles into pyrazoles, catalyzed by a nickel(0) complex. organic-chemistry.org These transition-metal-catalyzed strategies are particularly valuable for their high regioselectivity and functional group tolerance, which are often limitations in traditional cyclocondensation methods. mdpi.comrsc.org

Metal CatalystReactantsReaction TypeKey Features
Rhodium (Rh)Hydrazine, AlkyneCascade Addition-CyclizationInvolves C-N bond cleavage and formation; mild conditions. organic-chemistry.orgnih.gov
Copper (Cu)β,γ-Unsaturated HydrazoneAerobic Oxidative CyclizationInitiated by hydrazonyl radical formation. organic-chemistry.org
Palladium (Pd)Terminal Alkyne, Hydrazine, CO, Aryl IodideFour-Component CouplingBuilds a complex pyrazole structure from simple inputs. organic-chemistry.org
Nickel (Ni)IsoxazoleAtom-Exchange ReactionTransforms one heterocycle into another. organic-chemistry.org

Strategic Functionalization of 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine

Once the core this compound scaffold is synthesized, its properties can be finely tuned through strategic functionalization at various positions on the molecule. This derivatization is crucial for optimizing its biological activity or material properties.

Modifications at the Pyrazole Nitrogen Atoms (N-1, N-2)

The presence of two nitrogen atoms in the pyrazole ring, one pyrrole-like (N-1) and one pyridine-like (N-2), presents opportunities and challenges for functionalization. In an unsubstituted NH-pyrazole, these nitrogens are involved in tautomerism, which can complicate regioselective reactions. nih.govnih.gov

Direct N-alkylation or N-arylation of an unsymmetrical pyrazole often yields a mixture of N-1 and N-2 substituted regioisomers. nih.gov To overcome this, strategies involving protecting groups are frequently used. For example, the use of a removable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) allows for the directed functionalization of one nitrogen atom. Subsequent removal of the protecting group and reaction at the other nitrogen enables complete regiocontrol over the substitution pattern. nih.gov This approach allows for the synthesis of fully substituted pyrazoles as single isomers. nih.gov The choice of base and alkylating or arylating agent can also influence the regiochemical outcome of the reaction.

ReactionReagentsChallengeStrategy
N-AlkylationAlkyl Halide, BaseRegioselectivity due to tautomerism.Use of protecting groups (e.g., SEM) to direct substitution. nih.gov
N-ArylationAryl Halide, CatalystRegioselectivity.Protecting group strategies; catalyst and ligand choice in cross-coupling reactions. nih.gov
N-AcylationAcyl Chloride, BaseRegioselectivity.Can influence electronic properties and photoswitching behavior. beilstein-journals.orgbeilstein-archives.org

Substituent Variations on the Phenyl and Benzyl (B1604629) Moieties

Modifying the peripheral phenyl and benzyl groups of the 5-(4-benzyl-phenyl) substituent offers another avenue for structural diversification. Standard aromatic substitution reactions can be employed to introduce a wide range of functional groups, thereby altering the electronic and steric properties of the molecule.

Electron-donating or electron-withdrawing groups can be introduced onto either aromatic ring using electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation, provided the existing pyrazole moiety does not interfere. More versatile are modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which can be used to form new carbon-carbon or carbon-heteroatom bonds. google.com For these reactions, a precursor molecule bearing a halide or triflate on one of the aromatic rings would be required.

Introduction of Heterocyclic Rings and Linkers

The derivatization of the this compound core often involves the strategic introduction of various heterocyclic rings and linkers to explore and optimize biological activity. This can be achieved through several synthetic transformations targeting the amino group or other reactive sites on the pyrazole ring.

One common approach is the reaction of the 3-amino group with suitable reagents to form fused heterocyclic systems. For instance, pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazole precursors. A practical three-component method involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. nih.govrsc.org This one-pot synthesis allows for the selective annulation of the pyrimidine (B1678525) ring onto the pyrazole core. nih.gov The reaction tolerates a variety of primary amines, including anilines, leading to a diverse range of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov

Another strategy involves the reaction of the amino group with bifunctional reagents to introduce new heterocyclic moieties. For example, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with hydrazine. researchgate.net This method allows for the construction of the fused pyrimidine ring system.

The versatility of the pyrazole scaffold allows for the introduction of a wide array of heterocyclic systems, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Advanced Synthetic Techniques for this compound Analogs

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govdergipark.org.tr The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating. nih.gov

In the context of pyrazole synthesis, microwave irradiation has been successfully employed in various reactions. For example, the synthesis of 5-aminopyrazol-4-yl ketones can be achieved rapidly and efficiently using microwave dielectric heating. nih.gov This involves the treatment of β-ketonitriles with N,N'-diphenylformamidine followed by heterocyclocondensation with a hydrazine under microwave irradiation. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates is effectively carried out using a one-pot, three-component reaction under controlled microwave conditions. nih.govrsc.org This method offers significant advantages in terms of reaction time and procedural simplicity. rsc.org

The application of microwave-assisted synthesis is not limited to the core pyrazole formation but also extends to the derivatization steps, such as the introduction of heterocyclic rings. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of pyrano[2,3-c]pyrazoles1 hour, 83% yield10 minutes, 98% yield nih.gov
Synthesis of pyrazolo[3,4-d]pyrimidin-4-onesNot specifiedShorter reaction times, 60-85% yields nih.gov
Synthesis of 5-aminopyrazol-4-yl ketonesNot specifiedRapid and efficient nih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to create more sustainable and environmentally benign methodologies. researchgate.netresearchgate.net

Key aspects of green chemistry in pyrazole synthesis include the use of greener solvents, such as water or ethanol-water mixtures, and the development of solvent-free reaction conditions. nih.govresearchgate.netacs.org Multicomponent reactions (MCRs) are particularly noteworthy as they enhance atom economy and reduce the number of synthetic steps and purification procedures. nih.govacs.org

For instance, the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous ethanol (B145695) solution using L-tyrosine as a catalyst, combining microwave irradiation with an eco-friendly solvent system. nih.gov Another green approach involves the use of ultrasound irradiation in aqueous media, which can significantly shorten reaction times and improve yields. researchgate.net The use of recoverable and reusable catalysts, such as magnetic nanoparticles, further aligns with green chemistry principles by simplifying catalyst separation and minimizing waste. researchgate.net

The twelve principles of green chemistry provide a framework for developing more sustainable chemical syntheses. jetir.org These include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. jetir.org

Spectroscopic Characterization Techniques for Structural Elucidation (Methodological Overview)

The unambiguous determination of the structure of newly synthesized this compound analogs is crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values in ¹H NMR provide detailed information about the number and connectivity of protons. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. For example, in the characterization of a 3-arylamino-5-benzyl-pyrazolo[3,4-d]pyrimidin-4-one, the ¹H NMR spectrum would show characteristic signals for the benzyl CH₂, aromatic protons, and NH protons, while the ¹³C NMR would confirm the presence of the pyrazole and pyrimidine ring carbons. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer further structural insights.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H (amine), C=N (pyrazole ring), C=O (if applicable), and aromatic C-H and C=C stretching vibrations would be expected for derivatives of this compound.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the molecule. researchgate.net This technique was used to confirm the molecular structures of representative pyrazolo[3,4-d]pyrimidin-4-one derivatives. nih.gov

Table 2: Spectroscopic Data for a Representative Pyrazole Derivative This table is a representative example based on similar structures and is for illustrative purposes.

TechniqueObserved Data for a 3-Arylamino-5-benzyl-pyrazolo[3,4-d]pyrimidin-4-one derivative nih.gov
¹H NMR (DMSO-d₆)δ 5.16 (2H, s, CH₂), 7.24–7.37 (7H, m, Ar-H), 7.72 (2H, d, Ar-H), 8.21 (1H, s, NH), 8.52 (1H, s, H-6), 13.00 (1H, s, NH)
¹³C NMR (DMSO-d₆)δ 47.9 (CH₂), 93.4 (C-3a), 118.0, 123.1, 127.5, 128.2, 128.5 (aromatic C), 137.1, 140.6, 146.9 (C-3), 151.2 (C-6), 152.0 (C-7a), 156.8 (C-4)
Anal. Calcd. for C₁₈H₁₄ClN₅OC, 61.46; H, 4.01; N, 19.91
Found C, 61.33; H, 4.16; N, 19.79

Structure Activity Relationship Sar Studies of 5 4 Benzyl Phenyl 2h Pyrazol 3 Ylamine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The phenyl ring at the 5-position of the pyrazole (B372694) core is a critical component for interaction with biological targets. The nature and position of substituents on this ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its binding affinity.

Research on various pyrazole derivatives has shown that the introduction of different functional groups on the phenyl ring can have a profound impact on their biological activity. For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides studied as Aurora A kinase inhibitors, it was found that bulky, electron-withdrawing substituents on the phenyl rings were favorable for inhibitory activity. tandfonline.comtandfonline.com This suggests that groups like chloro, bromo, and nitro can enhance the compound's efficacy. researchgate.net

In another study on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, the presence of electron-donating groups such as methoxy (B1213986) (OCH₃) and methyl (CH₃) on the phenyl ring was found to be more beneficial for antioxidant activity than unsubstituted or mono-chloro substituted rings. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Pyrazole Analogs

Base Scaffold R-Group on Phenyl Ring Observed Activity Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamide Bulky, electron-withdrawing groups Increased Aurora A kinase inhibition tandfonline.comtandfonline.com
3-(2-naphthyl)-1-phenyl-1H-pyrazole -OCH₃, -CH₃ (electron-donating) Enhanced antioxidant activity nih.gov

The benzyl (B1604629) group attached to the phenyl ring at position 4 is a significant feature of the 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine scaffold. This moiety primarily contributes to the molecule's hydrophobic interactions with the target protein. In many enzyme active sites or receptor binding pockets, there are hydrophobic regions that can accommodate aryl groups like the benzyl substituent.

In studies of tetrahydropyrazolopyridinones as LIMK inhibitors, a benzyl group on the pyrazole ring was observed to make a crucial edge-to-pi cation interaction with a histidine residue in the binding site, anchoring the ligand in place. acs.org While this is a different scaffold, it illustrates the potential role of a benzyl group in establishing strong binding. Modifications to this benzyl group, such as adding substituents or replacing it with other lipophilic groups, can fine-tune these hydrophobic interactions and thus modulate biological potency.

The pyrazole ring is a versatile core in medicinal chemistry, and its modification is a key strategy for optimizing drug candidates. nih.govmdpi.com The nitrogen atoms of the pyrazole ring are particularly important.

N-Substitution: The nitrogen atoms at positions 1 and 2 of the pyrazole ring are common sites for substitution. researchgate.net Attaching different groups to the N1-position can significantly alter a compound's properties. For example, in a series of pyrazole derivatives designed as PD-1/PD-L1 inhibitors, replacing a thiazole (B1198619) moiety with an N-substituted pyrazole ring retained potent inhibitory effects. acs.org The substituents on the nitrogen can influence solubility, metabolic stability, and direct interactions with the target. For instance, N-phenyl substitution is common in many biologically active pyrazoles. nih.gov In one study, various electron-withdrawing and electron-donating groups on the N1-phenyl ring were explored, showing that this position is tolerant to a range of substituents. acs.org

Amino Group Position: The position of the amino group on the pyrazole ring is crucial for its function as a pharmacophore. In the parent compound, it is at the 3-position. Shifting this group to other positions, such as the 5-position, would create a different isomer with potentially distinct biological activities due to the altered geometry and hydrogen bonding capabilities. The 3-amino or 5-aminopyrazole motif is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bonds within the ATP-binding site of the enzyme.

Pharmacophore Identification and Mapping for this compound Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For pyrazole-based scaffolds, these models typically highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov

A study on pyrazole derivatives with antiproliferative activity resulted in a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor. nih.gov Another model developed for pyrazole-3-carbohydrazone derivatives as DPP-4 inhibitors identified one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features as crucial for activity. nih.gov

For the this compound scaffold, a putative pharmacophore model would likely include:

A Hydrogen Bond Donor: The amino group at the 3-position.

A Hydrogen Bond Acceptor: One of the nitrogen atoms in the pyrazole ring.

Two Hydrophobic/Aromatic Regions: The benzyl group and the phenyl ring.

This arrangement of features allows the molecule to engage in a specific set of interactions with its biological target, which is essential for its activity.

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If a derivative of this compound contains a stereocenter, the different enantiomers or diastereomers can exhibit significantly different potencies. This is because biological targets like enzymes and receptors are themselves chiral, and they often interact preferentially with one stereoisomer over another.

An enantioselective synthesis of pyrazoles containing a quaternary carbon center highlighted the importance of controlling stereochemistry to obtain biologically active molecules. acs.org In another study on pyrazole derivatives as PD-1/PD-L1 inhibitors, compounds bearing R- or S-pyrrolidine moieties were synthesized, and both showed comparable high efficacy, indicating that in some cases, the target may accommodate both stereoisomers. acs.org However, this is not always the case, and evaluating the activity of individual stereoisomers is a critical step in drug development.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of newly designed compounds and for understanding the physicochemical properties that are most important for potency. nih.gov

For pyrazole derivatives, several 2D and 3D-QSAR studies have been successfully conducted. nih.gov For example, a 2D-QSAR model for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was strongly influenced by adjacency and distance matrix descriptors. nih.gov Another study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors showed that bulky, electron-withdrawing substituents were favored for activity. tandfonline.comtandfonline.com

A QSAR model for the this compound scaffold would likely involve descriptors that quantify:

Topological features: The size and shape of the molecule.

Electronic properties: The distribution of charge, described by parameters like partial charges on atoms.

Hydrophobicity: The lipophilicity of the molecule and its substituents.

By developing a robust QSAR model, researchers can more efficiently guide the synthesis of new derivatives with potentially improved biological activity.

Computational Chemistry and Molecular Modeling in Research on 5 4 Benzyl Phenyl 2h Pyrazol 3 Ylamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential therapeutic action of compounds by modeling their interaction with specific biological targets. For pyrazole (B372694) derivatives, docking studies have been instrumental in elucidating their inhibitory mechanisms against various enzymes and receptors. nih.govresearchgate.net

Molecular docking simulations are employed to predict how 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine might fit into the active site of a target protein. The simulation calculates the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy value typically suggests a more stable and favorable interaction.

While specific docking studies for this compound are not detailed in the provided results, research on analogous pyrazole-containing compounds demonstrates the utility of this approach. For instance, various pyrazole derivatives have been docked against targets like cyclooxygenase-2 (COX-2), human estrogen alpha receptor (ERα), and 5α-reductase, showing favorable binding energies that often surpass those of standard drugs. nih.govmdpi.comrdd.edu.iq The docking process reveals the most likely conformation of the ligand within the protein's binding pocket, highlighting the spatial arrangement necessary for biological activity. For example, studies on similar pyrazoles have shown binding affinities ranging from -9.8 to -10.9 kcal/mol for the COX-2 enzyme. nih.gov Another study on a fluorinated pyrazole derivative targeting the human estrogen alpha receptor (ERα) reported a binding affinity of -10.61 Kcal/mol. mdpi.com

Table 1: Example Binding Affinities of Related Pyrazole Derivatives from Docking Studies

Compound Class Target Protein Binding Affinity (kcal/mol) Citation
Pyrazole Derivatives Cyclooxygenase-2 (COX-2) -9.8 to -10.9 nih.gov
Fluorinated Pyrazole Estrogen Alpha Receptor (ERα) -10.61 mdpi.com
Pyrazole-carboxamides Carbonic Anhydrase II (hCA II) Not specified, but showed better interactions than the standard nih.gov

This table presents data for structurally related compounds to illustrate the application of molecular docking. The binding affinity for this compound would depend on the specific protein target.

Beyond predicting binding energy, molecular docking identifies the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to a molecule's biological activity. For this compound, the key structural features—the pyrazole ring, the primary amine group (-NH2), and the benzyl-phenyl system—are all capable of forming critical interactions.

Hydrogen Bonding: The amino group on the pyrazole ring is a potent hydrogen bond donor, capable of interacting with electronegative atoms (like oxygen or nitrogen) in the amino acid residues of a protein's active site. nih.gov

Hydrophobic and π-π Stacking: The aromatic phenyl and benzyl (B1604629) rings are crucial for establishing hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket. nih.govscispace.com

In studies of related pyrazole inhibitors, these interactions have been precisely mapped. For example, docking analyses revealed that the amino and hydroxyl groups of certain pyrazole derivatives form hydrogen bonds with residues like PRO154 and ASP157 in the target enzyme, while the phenyl moiety engages in arene-arene interactions. nih.gov The stability of the ligand-enzyme complex is often determined by a combination of these forces. rdd.edu.iq

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. asrjetsjournal.orgnih.gov DFT calculations provide deep insights into a molecule's reactivity, stability, and spectroscopic properties based on its electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap indicates high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and less stable. nih.govresearchgate.net DFT studies on similar heterocyclic compounds have shown that the introduction of different functional groups can significantly alter this energy gap, thereby tuning the molecule's reactivity. researchgate.net

In addition to the HOMO-LUMO gap, DFT allows for the calculation of various global reactivity descriptors that provide a more detailed picture of a molecule's chemical behavior.

This table defines key reactivity descriptors that can be calculated for this compound using DFT to predict its stability and reactivity.

Molecular Dynamics Simulations to Explore Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the ligand-receptor complex over time, providing insights into the stability of the binding. nih.govnih.gov

In a typical MD study, the docked complex is placed in a simulated physiological environment (including water and ions), and the system's evolution is tracked over a period, often nanoseconds. Key metrics, such as the Root Mean Square Deviation (RMSD), are monitored. A stable RMSD value for the ligand over the course of the simulation suggests that it remains securely bound in its predicted pose within the active site. nih.gov Studies on novel pyrazole-carboxamides and other heterocyclic compounds have used MD simulations of up to 50 nanoseconds to confirm that the docked compounds exhibit good stability with only minor conformational changes, thus validating the docking results. nih.govnih.gov Such a simulation would be a critical step to confirm the stability of a this compound-protein complex.

Due to a lack of specific research on the chemical compound “this compound,” it is not possible to provide a detailed article on its computational chemistry and molecular modeling. Extensive searches have not yielded any dedicated studies on this particular molecule, which is a prerequisite for generating the scientifically accurate and detailed content required for the specified outline.

General research on pyrazole derivatives exists, highlighting their potential in various therapeutic areas through computational methods like virtual screening and ADME prediction. However, these findings are not specific to "this compound" and therefore cannot be used to construct the requested article, which must focus solely on this compound. Without specific data from dedicated research, any generated content would be speculative and not based on factual, citable evidence.

Future Research Directions and Unmet Needs for 5 4 Benzyl Phenyl 2h Pyrazol 3 Ylamine

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future synthesis of 5-(4-Benzyl-phenyl)-2H-pyrazol-3-ylamine and its derivatives is increasingly steering towards green and sustainable chemistry. nih.govcitedrive.com This shift prioritizes the reduction or elimination of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. jetir.org Research in this area aims to develop methods that are not only high-yielding and atom-economical but also environmentally benign. nih.govcitedrive.com

Key advancements in the broader synthesis of pyrazole (B372694) scaffolds, which could be adapted for this specific compound, include:

Microwave-Assisted Synthesis: Utilizing microwave activation, often in solvent-free conditions, can dramatically shorten reaction times and increase yields for pyrazole derivatives. nih.gov

Use of Green Catalysts: Employing eco-friendly catalysts like ammonium (B1175870) chloride can make pyrazole synthesis more sustainable. jetir.org

Multicomponent Reactions: These reactions combine multiple starting materials in a single step, which is an efficient and sustainable approach to creating complex molecules. nih.gov

Biomass-Derived Feedstocks: Iron-catalyzed strategies are being developed to synthesize pyrazoles from biomass-derived alcohols, offering a more sustainable and economically viable alternative to traditional starting materials. rsc.org

Table 1: Comparison of Synthetic Approaches for Pyrazole Scaffolds

Synthetic Strategy Key Features Potential Advantages for this compound Synthesis
Conventional Synthesis Often involves multi-step processes with harsh reagents and organic solvents. Well-established but may have a larger environmental footprint.
Microwave-Assisted Synthesis Uses microwave energy to accelerate reactions. nih.gov Reduced reaction times, potentially higher yields, and cleaner reaction profiles. nih.gov
Green Catalyst Approach Employs environmentally benign catalysts. jetir.org Minimizes hazardous waste and improves the safety of the synthesis. jetir.org

| Iron-Catalyzed Tandem Reactions | Uses abundant, inexpensive iron catalysts and biomass-derived alcohols. rsc.org | High sustainability, cost-effectiveness, and broad functional group tolerance. rsc.org |

Future efforts will likely focus on adapting these green methodologies to produce this compound, thereby making its production more efficient, scalable, and environmentally friendly.

Discovery of Unexplored Molecular Targets and Mechanisms of Action

While the pyrazole scaffold is known to interact with a wide array of biological targets, the specific molecular interactions of this compound remain an area for deep exploration. frontiersin.org The pyrazole ring is a versatile pharmacophore, capable of acting as a bioisostere for other aromatic rings like benzene, which can lead to improved physicochemical properties and potency. nih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein binding sites. nih.gov

Future research should focus on:

Broad-Spectrum Screening: Testing the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify novel, unanticipated targets. The 5-aminopyrazole core is a valuable starting point for building compounds that can interact with a variety of enzymes and receptors. beilstein-journals.org

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. For instance, recent studies on other pyrazole derivatives have investigated their ability to inhibit reactive oxygen species (ROS) production in cells, suggesting a potential role in combating oxidative stress. nih.gov

Identifying Allosteric Binding Sites: Moving beyond traditional active-site inhibition, researchers could explore if the compound or its analogs can bind to allosteric sites on target proteins. This can offer a path to greater selectivity and novel modes of therapeutic intervention, as seen with the Bcr-Abl inhibitor asciminib. nih.gov

Table 2: Potential Molecular Target Classes for Pyrazole-Based Compounds

Target Class Examples Therapeutic Relevance
Protein Kinases VEGFR, EGFR, B-Raf, JAK, AurB nih.govmdpi.comrsc.org Cancer, Inflammatory Diseases
Cyclooxygenases COX-1, COX-2 researchgate.netnih.gov Inflammation, Pain
Metabolic Enzymes Carbonic Anhydrase, α-Glucosidase frontiersin.orgnih.gov Neurodegenerative Disorders, Diabetes

| Hsp90 | Heat Shock Protein 90 mdpi.com | Cancer |

Uncovering the unique molecular targets for this compound will be crucial for defining its therapeutic potential and guiding the development of future drug candidates.

Development of Highly Selective Analogs with Reduced Off-Target Activity

A major challenge in drug development is creating molecules that potently affect their intended target while minimizing interactions with other proteins, which can cause side effects. researchgate.net For this compound, future research must prioritize the rational design of analogs with enhanced selectivity.

Strategies to achieve this include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound—for example, by altering the substituents on the benzyl (B1604629) or phenyl rings—and assessing the impact on potency and selectivity against a panel of on- and off-targets. nih.gov

Bioisosteric Replacement: The pyrazole ring itself is often used as a bioisostere to improve properties. nih.gov Further replacements within the molecule, such as substituting the benzyl group with other moieties, could fine-tune its binding profile. In the design of the drug asciminib, replacing a pyrimidine (B1678525) with a pyrazole ring was a key step in reducing cardiovascular off-target effects related to the hERG channel. nih.gov

Target-Focused Design: Leveraging the structural information of a desired target protein to design analogs that form specific, optimized interactions, thereby increasing affinity for that target over others.

The development of highly selective kinase inhibitors, for instance, often relies on exploiting subtle differences in the ATP-binding pockets of different kinases. nih.gov Applying these principles will be essential to refine the pharmacological profile of this compound and produce safer, more effective therapeutic agents.

Integration of Advanced Computational Methods in Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. researchgate.net For this compound, integrating these methods can provide deep insights into its behavior at a molecular level and guide the synthesis of improved analogs.

Key computational approaches include:

Molecular Docking: Simulating the binding of the compound to the three-dimensional structure of a target protein. This can predict binding poses and energies, helping to prioritize which analogs to synthesize. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

Pharmacophore Mapping: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This map can then be used to screen virtual libraries for new, structurally diverse molecules with the potential for similar activity. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its target protein over time to understand the stability of their interaction and the dynamic nature of the binding pocket.

Table 3: Application of Computational Methods in Pyrazole Drug Design

Computational Method Primary Application Expected Outcome for this compound
Molecular Docking Predict binding mode and affinity. nih.gov Identification of likely protein targets and key binding interactions.
QSAR Correlate structure with activity. researchgate.net A predictive model to guide the design of more potent analogs.
Pharmacophore Mapping Define essential structural features for activity. researchgate.net A blueprint for designing novel scaffolds with the same biological function.

| Molecular Dynamics | Analyze binding stability and conformational changes. | Understanding the dynamic nature of the drug-receptor complex. |

By using these computational tools, researchers can make more informed decisions, reducing the time and cost associated with traditional trial-and-error approaches to drug development.

Investigation into Multi-Targeted Pharmacological Approaches

For complex diseases like cancer, which often involve the dysregulation of multiple signaling pathways, drugs that hit a single target may have limited efficacy. This has led to growing interest in developing multi-targeted agents that can modulate several key proteins simultaneously. frontiersin.org The pyrazole scaffold is a common feature in many multi-kinase inhibitors. nih.gov

Future research on this compound could intentionally pursue a multi-targeted approach by:

Designing for Polypharmacology: Rationally designing analogs that are intended to bind to a specific, desired set of targets. For example, creating a dual inhibitor of VEGFR and another cancer-related kinase could offer a synergistic therapeutic effect.

Systems Biology Analysis: Using systems-level biological data to identify nodes of pathway crosstalk that would be optimal to target with a single molecule.

Fragment-Based Merging: Combining the structural features responsible for binding to different targets into a single, cohesive molecule.

Pazopanib, for example, is a pyrimidine-based drug (structurally related to some pyrazole applications) that inhibits multiple tyrosine kinases, including VEGFRs and platelet-derived growth factor receptors (PDGFRs), making it effective in treating certain cancers. nih.gov Exploring whether this compound or its derivatives can be optimized for a specific multi-target profile represents a promising therapeutic strategy.

Emerging Research Areas for Pyrazolylamine Scaffolds

The versatility of the 5-aminopyrazole scaffold ensures its continued relevance in a variety of emerging research fields beyond the well-established areas of cancer and inflammation. beilstein-journals.org

Promising future directions for this class of compounds include:

Neurodegenerative Diseases: Pyrazole derivatives are being investigated as potential treatments for conditions like Alzheimer's and Parkinson's disease. mdpi.com Research has shown that some pyrazole-based compounds can inhibit enzymes like acetylcholinesterase (AChE) with high selectivity, a key target in Alzheimer's therapy. mdpi.com

Allosteric Modulation: The development of allosteric inhibitors—molecules that bind to a site other than the enzyme's active site to modulate its activity—is a major frontier in drug discovery. This approach can lead to highly selective drugs with fewer side effects. nih.gov

Advanced Materials and Probes: The unique electronic properties of the pyrazole ring make its derivatives suitable for applications in materials science. For example, some pyrazole-containing compounds exhibit fluorescence and are being explored as probes for detecting metal ions. mdpi.com

Antimicrobial and Antiviral Agents: The pyrazole nucleus is a core component of compounds with demonstrated activity against bacteria, fungi, and viruses, an area of critical unmet need. eurekaselect.comresearchgate.net

The 5-aminopyrazole moiety is a valuable building block that can be used to construct a wide range of fused heterocyclic systems, further expanding the chemical space that can be explored for novel biological activities. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.